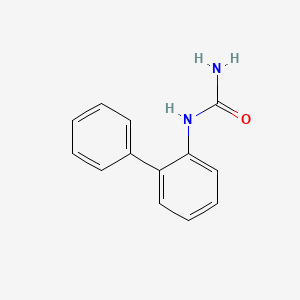

(2-苯基苯基)脲

描述

"(2-Phenylphenyl)urea" is a compound that belongs to the urea derivatives, characterized by the presence of a urea functional group attached to a phenyl group. Ureas play a crucial role in various fields, including materials science, organic synthesis, and pharmaceuticals, due to their diverse chemical properties and reactivity.

Synthesis Analysis

The synthesis of urea derivatives, including "(2-Phenylphenyl)urea," often involves methods that aim to avoid the use of hazardous materials like phosgene and isocyanates. Alternative approaches utilize safer reagents and conditions, focusing on environmentally friendly synthesis processes. For instance, the Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), providing good yields under milder conditions without racemization (Kishore Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives, including "(2-Phenylphenyl)urea," has been extensively studied through X-ray crystallography and spectroscopic methods. These studies reveal the importance of hydrogen bonding in determining the crystal structure and the interplay between different functional groups. For example, asymmetrically substituted ureas have been analyzed for their hydrogen bonding patterns, showcasing how these interactions contribute to the stabilization of the molecular structure (O. Okpareke et al., 2020).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, leveraging their functional groups for applications in synthesis and materials science. The reactivity of the urea group, especially towards nucleophiles and electrophiles, makes it a versatile unit for constructing complex molecules. The introduction of substituents like phenyl groups can significantly alter the chemical properties, such as reactivity and solubility, enabling the design of compounds with specific functions.

Physical Properties Analysis

The physical properties of "(2-Phenylphenyl)urea" and related compounds are influenced by their molecular structure. Properties such as melting point, solubility, and crystallinity depend on the nature of the substituents and the overall molecular geometry. The study of these properties is essential for understanding the material's behavior in different environments and for its application in various fields.

Chemical Properties Analysis

The chemical properties of urea derivatives are characterized by their reactivity patterns, which include hydrogen bonding capabilities, nucleophilic addition reactions, and participation in rearrangement reactions. These properties are crucial for their application in catalysis, polymer chemistry, and as building blocks in organic synthesis. The detailed understanding of these chemical properties allows for the rational design of new materials and drugs.

科学研究应用

植物生物学与农业

- 脲衍生物,包括 (2-苯基苯基)脲等化合物,表现出显着的细胞分裂素样活性,这对于植物的细胞分裂和分化至关重要。具体而言,它们已广泛用于体外植物形态发生研究中。一些脲衍生物已被发现可以特异性地增强植物的不定根形成 (Ricci & Bertoletti, 2009)。

绿色化学与合成

- 脲,包括 (2-苯基苯基)脲,传统上使用光气和异氰酸酯等危险试剂合成。然而,绿色化学的最新进展涉及使用更安全和环保的试剂,强调用于脲合成的更清洁和本质上更安全的化合物。这种方法旨在最大限度地减少有害物质并最大限度地提高能源效率 (Bigi, Maggi, & Sartori, 2000)。

环境科学

- 脲衍生物在环境科学中的应用,特别是在农业方面,是值得注意的。例如,对脲酶抑制剂(包括某些脲衍生物)的研究重点是减少施肥土壤中氨气和其他气态氮的损失,从而提高氮的利用效率并减少对环境的影响 (Abalos, Sanz-Cobeña, Misselbrook, & Vallejo, 2012)。

生物医学诊断

- 在生物医学诊断中,脲衍生物在生物传感器的开发中发挥着至关重要的作用,特别是用于检测尿素浓度。尿素是代谢诊断中的关键指标,可靠的尿素传感器对于各种工业和医疗应用至关重要 (Erfkamp, Guenther, & Gerlach, 2019)。

药物化学

- 脲官能团,如 (2-苯基苯基)脲中所发现的,是许多生物活性化合物的固有成分,并已广泛用于药物化学中的药物设计。脲衍生物对于建立关键的药物靶标相互作用和微调药物特性至关重要。它们是各种已批准疗法和正在进行的药物开发项目的一部分 (Ghosh & Brindisi, 2019)。

属性

IUPAC Name |

(2-phenylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-13(16)15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLYIRABQGWLBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307330 | |

| Record name | (2-phenylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Phenylphenyl)urea | |

CAS RN |

13262-46-9 | |

| Record name | NSC190737 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-phenylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

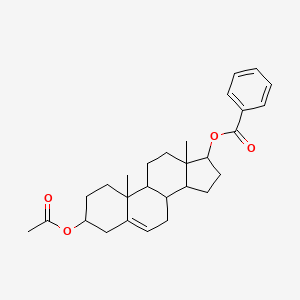

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)

![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)